molecular formula C11H10BrN3O2 B15056555 Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B15056555
M. Wt: 296.12 g/mol
InChI Key: QREYOPDZRFDTIJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a 1,2,4-triazole ring substituted with a 4-bromophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids or their esters.

    Introduction of the 4-bromophenyl group: This step often involves a substitution reaction where a bromine atom is introduced to the phenyl ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring and the ester group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized derivatives of the triazole ring or the ester group.

    Reduction: Reduced forms of the triazole ring or the ester group.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be explored for its potential as a therapeutic agent.

    Materials Science: Triazole derivatives are used in the development of advanced materials, including polymers and coordination complexes.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its unique chemical structure.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to form strong interactions with metal ions and other biomolecules, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromophenyl)acetate: This compound lacks the triazole ring but has a similar phenyl and ester group.

    1,2,4-Triazole derivatives: Compounds with different substituents on the triazole ring.

    Bromophenyl derivatives: Compounds with bromine-substituted phenyl rings.

Uniqueness

Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the combination of the triazole ring and the 4-bromophenyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the triazole ring enhances its potential for forming strong interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H10BrN3O2
  • Molecular Weight : 292.12 g/mol
  • CAS Number : 1416347-18-6

Synthesis

The compound can be synthesized through a variety of methods, often involving the reaction of 4-bromophenyl derivatives with triazole precursors. This includes the use of copper-catalyzed reactions which enhance yields and purity. The synthesis typically employs standard organic chemistry techniques such as refluxing in solvents like dimethyl sulfoxide (DMSO) under controlled temperatures.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.67 µM
Escherichia coli31.25 µM
Candida albicans61.25 µM

These results suggest that the compound may be effective against both gram-positive and gram-negative bacteria as well as fungi .

Antitubercular Activity

The compound's structural similarity to other triazole derivatives suggests potential activity against Mycobacterium tuberculosis (Mtb). In studies assessing the inhibition of DprE1 (a crucial enzyme in the Mtb cell wall biosynthesis), compounds with similar structures exhibited MIC values ranging from 1.56 to ≥25.0 µg/mL, indicating that modifications in the triazole structure can significantly enhance biological activity .

Study on Antimicrobial Efficacy

In a recent study examining the antimicrobial efficacy of various triazole compounds, this compound was included in a series of tests against common pathogens. The findings highlighted its effectiveness compared to standard antibiotics like kanamycin, particularly against resistant strains .

Safety Profile Assessment

Safety assessments conducted using mouse fibroblast (3T3) cell lines showed that concentrations up to 50 µg/mL were tolerated without significant cytotoxic effects. This indicates a favorable safety profile for further development and testing in vivo .

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 2-[3-(4-bromophenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C11H10BrN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3

InChI Key

QREYOPDZRFDTIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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